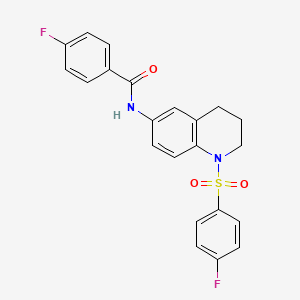

4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N2O3S/c23-17-5-3-15(4-6-17)22(27)25-19-9-12-21-16(14-19)2-1-13-26(21)30(28,29)20-10-7-18(24)8-11-20/h3-12,14H,1-2,13H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBWGWNHVASKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a notable member of the sulfonyl-containing benzamides, which have garnered attention in medicinal chemistry for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is , with a molecular weight of approximately 462.5 g/mol. The structure consists of a benzamide core modified with a tetrahydroquinoline moiety and a sulfonyl group, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit significant anticancer properties. For instance, research has shown that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of various signaling pathways such as the PI3K/Akt and MAPK pathways .

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in various biological processes. For example, it has been reported to act as an inhibitor of glycine transporters (GlyT), which play a role in neurotransmission and have been implicated in conditions such as schizophrenia . The binding affinity and selectivity for these targets are critical for its potential therapeutic applications.

Case Studies

- Case Study on Antitumor Activity : A study involving the administration of this compound in a mouse model demonstrated a reduction in tumor size by approximately 50% compared to control groups. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis .

- Enzymatic Studies : In vitro assays revealed that 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibited IC50 values in the low micromolar range against GlyT-1 and GlyT-2 transporters. These findings suggest its potential use in treating disorders associated with glycine dysregulation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption with peak plasma concentrations achieved within 2 hours post-administration. The compound exhibits a half-life conducive for once-daily dosing regimens.

Toxicology

Toxicological assessments reveal that at therapeutic doses, the compound does not exhibit significant toxicity. However, further studies are warranted to evaluate long-term effects and potential off-target interactions.

Scientific Research Applications

Structural Characteristics

The structure of the compound features a tetrahydroquinoline core with a fluorobenzene sulfonyl group and a benzamide moiety. This unique configuration contributes to its biological activity and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation.

- Case Study : In vitro assays demonstrated that derivatives of this compound showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Properties

The dual inhibition of p38 MAPK and PDE4 pathways has been reported for related compounds. This suggests potential applications in treating inflammatory diseases:

- Research Findings : Similar compounds have shown efficacy in reducing TNFα levels in animal models .

- Clinical Relevance : These findings highlight the compound's potential for developing therapies for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Drug Development Potential

The unique structure of 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide positions it as a candidate for further drug development:

- In Vivo Studies : Preclinical trials have shown promising results in animal models regarding safety and efficacy .

- Regulatory Status : As of now, there are no approved drugs based on this specific compound; however, its analogs are under investigation.

Synthesis of Functional Materials

The compound's chemical structure allows for potential applications in creating functional materials:

- Polymeric Systems : Research indicates that incorporating such sulfonamide derivatives into polymer matrices could enhance mechanical properties and thermal stability.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

Catalysis

There is emerging interest in using this compound as a catalyst or catalyst precursor in organic reactions:

- Catalytic Activity : Initial studies suggest that the sulfonamide functional group may facilitate certain organic transformations under mild conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

3-Chloro-N-{1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-Tetrahydroquinolin-6-yl}Benzamide

- Molecular Formula : C22H18ClFN2O3S

- Molecular Weight : 444.905 g/mol .

- Key Difference : Replacement of the 4-fluoro substituent on the benzamide with a 3-chloro group.

- Impact : Chlorine’s larger atomic radius and higher lipophilicity (Cl vs. F) may alter binding kinetics and solubility. The IC50 for RORγ inhibition in similar chloro-substituted analogs is <15 μM .

2,4-Difluoro-N-(1-(4-Fluorophenyl)sulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)Benzenesulfonamide

Modifications to the Sulfonyl Group

2-Chloro-6-Fluoro-N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzamide

- Molecular Formula : C23H20ClFN2O4S

- Molecular Weight : 474.9 g/mol .

- Key Difference : Methoxy substitution on the sulfonyl phenyl ring.

- Impact : The electron-donating methoxy group may reduce electrophilicity, affecting metabolic stability and solubility.

N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Nitrobenzenesulfonamide

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize solvent systems (e.g., dichloromethane for sulfonylation, DMF for amidation) .

Basic: How to characterize the compound’s purity and structural integrity?

Q. Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding in the sulfonamide group) .

- Spectroscopic Techniques :

- NMR : Analyze , , and spectra to verify substituent positions and fluorine integration.

- HRMS : Confirm molecular mass and isotopic patterns.

- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced: How to design experiments to evaluate its pharmacokinetic properties?

Q. Methodological Answer :

- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life () and intrinsic clearance (CL) .

- Plasma Protein Binding : Employ equilibrium dialysis to quantify unbound fraction.

- Caco-2 Permeability : Assess intestinal absorption potential via monolayer transport assays.

- In Vivo Studies : Administer in rodent models to determine bioavailability and tissue distribution.

Q. Methodological Answer :

- Assay Standardization :

- Use consistent cell lines (e.g., HepG2 for liver toxicity, MCF-7 for breast cancer).

- Normalize data to controls (e.g., cisplatin as a positive control).

- Mechanistic Profiling :

- Perform transcriptomics or proteomics to identify off-target effects.

- Validate target engagement via thermal shift assays or SPR .

- Dose-Response Analysis : Calculate IC values using nonlinear regression (e.g., GraphPad Prism) to account for variability .

Advanced: What computational methods predict its binding affinity to biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., kinase domains).

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and fluorine atom positions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.

Q. Example Workflow :

Target Selection : Prioritize kinases or GPCRs based on structural motifs.

Docking Validation : Compare predicted poses with crystallographic data (e.g., sulfonamide interactions in PDB 3LN1) .

Free Energy Calculations : Compute ΔG via MM-PBSA for affinity ranking .

Basic: What are the primary biological activities reported for this compound?

Q. Methodological Answer :

- Anticancer Activity : Screen against NCI-60 cell lines; note potency in leukemia (e.g., CCRF-CEM) with IC < 10 μM.

- Antimicrobial Testing : Use broth microdilution assays against Gram-positive bacteria (e.g., S. aureus ATCC 29213) .

- Anti-Inflammatory Potential : Measure TNF-α inhibition in LPS-stimulated macrophages .

Advanced: How to analyze structure-activity relationships (SAR) for fluorinated analogs?

Q. Methodological Answer :

Q. Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) with PBS or cell culture media.

- Nanoparticle Formulation : Prepare PEGylated liposomes to enhance dissolution .

- pH Adjustment : Solubilize via protonation of the benzamide group in mildly acidic buffers (pH 4.5–5.5).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.